

An In-depth Technical Guide on the Molecular Targets of SRTCX1003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of **SRTCX1003**, a small molecule activator of Sirtuin 1 (SIRT1). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Molecular Target: Sirtuin 1 (SIRT1)

The primary molecular target of **SRTCX1003** is Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[1][2][3] SIRT1 plays a crucial role in various cellular processes, including inflammation, metabolism, stress resistance, and cell survival, by deacetylating key transcription factors and proteins.[4][5] **SRTCX1003** is an orally active, synthetic small molecule activator of SIRT1 (STAC).[1][6]

Mechanism of Action: Suppression of NF-κB Signaling

SRTCX1003 exerts its anti-inflammatory effects by activating SIRT1, which in turn suppresses the NF-κB signaling pathway.[7][8] The key mechanism involves the deacetylation of the p65 subunit of NF-κB at lysine 310.[4][5][8] Acetylation of p65 is a critical post-translational modification required for the full transcriptional activation of NF-κB.[4][5] By promoting the



deacetylation of p65, **SRTCX1003** inhibits NF-κB's ability to drive the expression of proinflammatory genes.[7][8]

This targeted action leads to the suppression of inflammatory responses.[6] Specifically, **SRTCX1003** has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF α) and Interleukin-12 (IL-12).[7][9][10][11]

Quantitative Data Summary

The following table summarizes the available quantitative data on the activity of **SRTCX1003** from in vitro and cellular assays.

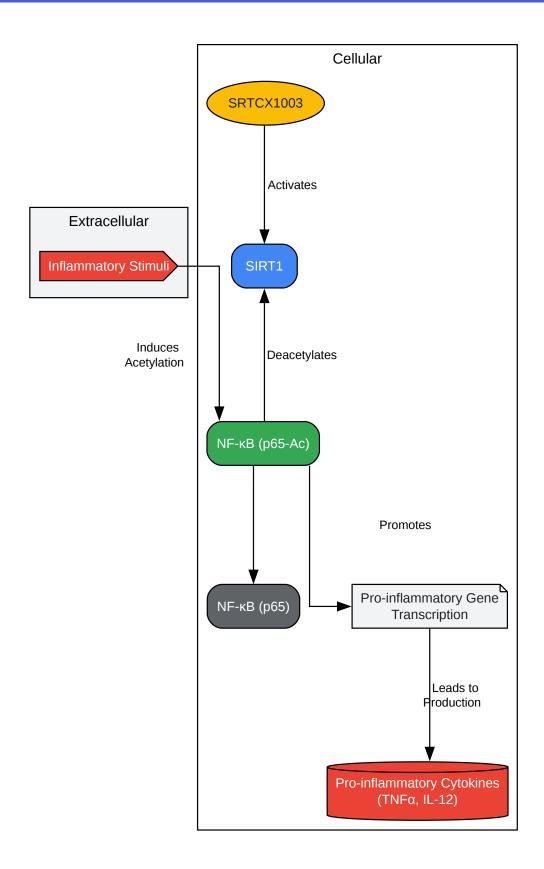


Parameter	Value	Assay Description	Reference
EC1.5	0.61 μΜ	In vitro SIRT1 activation	[12]
IC50	1.42 μΜ	Cellular p65 acetylation assay	[12]
In Vitro Activity	Dose-dependent reduction of acetylated p65 protein (0-10 µM; 24 h)	U2OS cells	[6]
In Vitro Activity	Attenuation of TNFα- induced p65 acetylation (5 μM; 6 h)	HEK 293T/17 cells	[6]
In Vitro Activity	Dose-dependent reduction of LPS-induced TNFα secretion (0-100 μM; 2 h)	RAW cells	[6]
In Vivo Efficacy	Dose-dependent reduction of LPS-stimulated TNFα and IL-12p40 production (3-100 mg/kg; oral; once)	Mouse inflammation model	[6]

Signaling Pathway

The diagram below illustrates the signaling pathway through which **SRTCX1003** modulates inflammatory responses.





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SRTCX1003 signaling pathway.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

- 1. In Vitro SIRT1 Activation Assay
- Objective: To determine the direct effect of SRTCX1003 on SIRT1 enzymatic activity.
- Methodology: A biochemical assay is performed using recombinant human SIRT1 enzyme, an acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+. The reaction is initiated by the addition of the enzyme. SRTCX1003 is added at various concentrations. The rate of deacetylation is measured, typically by detecting the fluorescent signal from a developer that reacts with the deacetylated product. The EC1.5 value, the concentration of the compound that gives 50% of the maximal activation, is then calculated.
- 2. Cellular p65 Acetylation Assay
- Objective: To quantify the effect of SRTCX1003 on the acetylation status of the NF-κB p65 subunit in a cellular context.
- Cell Lines: U2OS or HEK 293T/17 cells are commonly used.[6]
- Protocol:
 - Cells are seeded in appropriate culture plates and allowed to adhere.
 - Cells are treated with a range of concentrations of SRTCX1003 for a specified duration (e.g., 24 hours).[6]
 - To induce p65 acetylation, cells may be stimulated with an inflammatory agent like TNFα for a short period (e.g., 30 minutes).
 - Following treatment, cells are lysed, and protein extracts are collected.
 - The level of acetylated p65 is quantified using a high-throughput cellular assay, such as an ELISA-based method or Western blotting with an antibody specific for acetylated p65.[4][5]

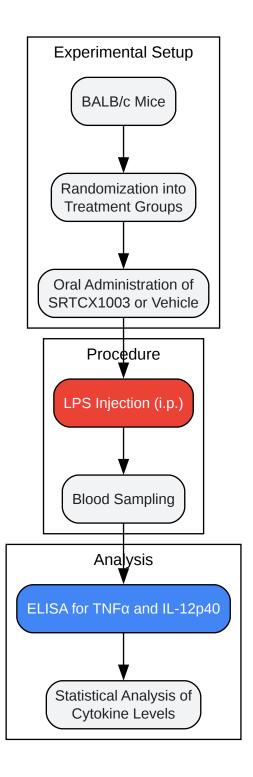


- The IC50 value, the concentration of SRTCX1003 that causes a 50% reduction in the acetylated p65 signal, is determined.[12]
- 3. In Vivo Mouse Model of LPS-Induced Inflammation
- Objective: To evaluate the in vivo efficacy of **SRTCX1003** in a model of acute inflammation.
- Animal Model: BALB/c mice are typically used.[8]
- · Protocol:
 - Mice are randomized into different treatment groups: vehicle control, SRTCX1003 at various doses (e.g., 3, 10, 30, 100 mg/kg), and a positive control such as dexamethasone.
 [4]
 - SRTCX1003 is administered orally.[4][6]
 - After a set period (e.g., one hour) to allow for drug absorption, inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).[4]
 - Blood samples are collected at a specific time point post-LPS injection (e.g., 90 minutes).
 - The plasma levels of pro-inflammatory cytokines, such as TNFα and IL-12p40, are measured using methods like ELISA.[4][6]

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of **SRTCX1003**.





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